molecular formula C9H10N2O2 B14793688 Chromen-2-one;hydrazine

Chromen-2-one;hydrazine

Katalognummer: B14793688
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: ISMHYSVBWXVBMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Coumarin hydrazine is a compound that combines the structural features of coumarin and hydrazine. Coumarin, a benzopyrone derivative, is known for its fragrant properties and is widely used in perfumes and flavorings. Hydrazine, on the other hand, is a highly reactive and toxic compound used in various industrial applications. The combination of these two molecules results in a compound with unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Coumarin hydrazine can be synthesized through various methods. One common approach involves the reaction of coumarin derivatives with hydrazine or phenylhydrazine in the presence of glacial acetic acid . This reaction typically proceeds under mild conditions and results in the formation of coumarin hydrazine derivatives.

Industrial Production Methods

Industrial production of coumarin hydrazine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Coumarin hydrazine undergoes various chemical reactions, including:

    Oxidation: Coumarin hydrazine can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert coumarin hydrazine into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the coumarin hydrazine molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of coumarin hydrazine may yield coumarin oxides, while reduction may produce hydrazine derivatives.

Wirkmechanismus

The mechanism of action of coumarin hydrazine involves its interaction with specific molecular targets. For instance, in fluorescent probes, the compound undergoes nucleophilic substitution reactions with hydrazine, leading to a significant increase in fluorescence intensity . This property makes it useful for detecting hydrazine in various samples. The molecular targets and pathways involved in these reactions are primarily related to the chemical reactivity of the hydrazine moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of Coumarin Hydrazine

Coumarin hydrazine is unique due to its combination of the structural features of coumarin and hydrazine. This combination results in a compound with distinct chemical reactivity and biological properties, making it valuable for various scientific and industrial applications.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

chromen-2-one;hydrazine

InChI

InChI=1S/C9H6O2.H4N2/c10-9-6-5-7-3-1-2-4-8(7)11-9;1-2/h1-6H;1-2H2

InChI-Schlüssel

ISMHYSVBWXVBMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=O)O2.NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.